molecular formula C12H13NO2S B2671884 methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 949223-60-3

methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No. B2671884
CAS RN: 949223-60-3
M. Wt: 235.3
InChI Key: MOSNVAPCYVBPPH-UHFFFAOYSA-N
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Description

“Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” is a chemical compound. It is related to the class of biologically active compounds known as thiophene-based analogs . These analogs have been the subject of interest for many scientists due to their potential biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, including “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” includes a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is 1S/C12H13NO2S/c1-8-4-5-9 (2)13 (8)11-7-6-10 (16-11)12 (14)15-3/h4-7H,1-3H3 .


Chemical Reactions Analysis

Thiophene derivatives, including “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate”, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

“Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” is an oil with a molecular weight of 235.31 .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” could be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” could be used in the production of OLEDs.

Biological Activities

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Given the structural similarity between indole and pyrrole, “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” could potentially exhibit similar biological activities.

Antibacterial, Antihypertensive, and Antitubercular Activities

2,5-Dimethylpyrrole compounds are promising starting materials in drug research in view of their various biological activities such as antibacterial, antihypertensive, and antitubercular . This suggests that “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” could potentially be used in the development of new drugs with these activities.

Cell-Specific Productivity Enhancement

2,5-dimethylpyrrole has been demonstrated to enhance the cell-specific productivity . This suggests that “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” could potentially be used to enhance cell-specific productivity in certain biological systems.

Mechanism of Action

While the specific mechanism of action for “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” is not explicitly mentioned in the search results, it is known that thiophene-based analogs can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . This suggests that “methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate” and related compounds may have potential applications in the field of biotechnology and pharmaceuticals .

properties

IUPAC Name

methyl 5-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-7-6-10(16-11)12(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSNVAPCYVBPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(S2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate

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